

Technical Guide: 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine

Cat. No.: B1302284

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical entity **1-(2-Oxo-2-piperidin-1-ylethyl)piperazine**. While specific experimental data for this exact compound is limited in publicly available literature, this document consolidates information on its chemical identity, and provides context through the well-documented synthesis, biological activities, and experimental protocols associated with closely related piperazine derivatives. The piperazine and piperidine moieties are key pharmacophores in a wide array of therapeutic agents, exhibiting diverse biological activities.^[1] This guide aims to serve as a foundational resource for researchers interested in the potential applications of this and similar molecules.

Chemical Identification

While a specific CAS number for **1-(2-Oxo-2-piperidin-1-ylethyl)piperazine** is not readily available in the searched literature, its identity is confirmed through its PubChem entry. It is listed as the parent compound of 4-[2-Oxo-2-(Piperidin-1-Yl)ethyl]piperazin-1-ium.^[2]

Table 1: Chemical Identifiers

Identifier	Value
Chemical Name	1-(2-Oxo-2-piperidin-1-ylethyl)piperazine
PubChem CID	2760439[2]
Molecular Formula	C ₁₁ H ₂₁ N ₃ O
IUPAC Name	1-(2-oxo-2-(piperidin-1-yl)ethyl)piperazine

Synthesis of Piperazine Derivatives: General Protocols

The synthesis of monosubstituted piperazine derivatives is a well-established area of organic chemistry. Several general methods can be adapted for the synthesis of **1-(2-Oxo-2-piperidin-1-ylethyl)piperazine**. A common strategy involves the acylation of piperazine with a suitable acyl halide.

Experimental Protocol: Acylation of Piperazine

This protocol is a generalized procedure based on common synthetic routes for N-acylated piperazines.

Materials:

- Piperazine
- 2-Chloroacetyl chloride
- Piperidine
- Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
- Triethylamine (or another suitable base)
- Drying agent (e.g., anhydrous sodium sulfate)
- Silica gel for column chromatography

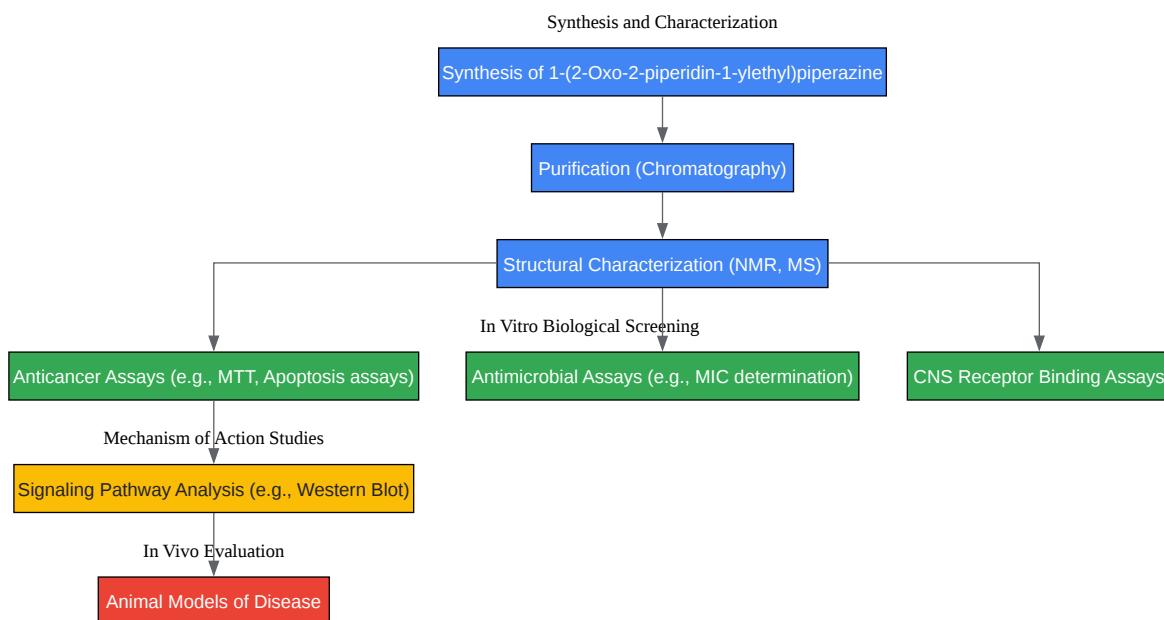
- Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

- Step 1: Synthesis of 1-(2-chloroacetyl)piperazine:
 - Dissolve piperazine in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
 - Cool the solution in an ice bath (0 °C).
 - Add a suitable base, such as triethylamine, to the solution.
 - Slowly add a solution of 2-chloroacetyl chloride in the same solvent to the reaction mixture.
 - Allow the reaction to stir at 0 °C for a specified time, then warm to room temperature and continue stirring until the reaction is complete (monitored by TLC).
 - Upon completion, quench the reaction with water and extract the product with an organic solvent.
 - Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel.
- Step 2: Synthesis of **1-(2-Oxo-2-piperidin-1-ylethyl)piperazine**:
 - Dissolve the purified 1-(2-chloroacetyl)piperazine in an anhydrous aprotic solvent.
 - Add piperidine and a base (e.g., potassium carbonate or triethylamine) to the solution.
 - Heat the reaction mixture to reflux and monitor its progress by TLC.
 - Once the reaction is complete, cool the mixture to room temperature.
 - Filter the reaction mixture and concentrate the filtrate under reduced pressure.

- Purify the resulting crude product by column chromatography on silica gel to obtain the final compound.

Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry.


Potential Biological Activities of Piperazine Derivatives

Piperazine-containing compounds are known to exhibit a broad spectrum of biological activities. While specific data for **1-(2-Oxo-2-piperidin-1-ylethyl)piperazine** is not available, related structures have shown promise in several therapeutic areas.

- Anticancer Activity: Numerous piperazine derivatives have been investigated for their potential as anticancer agents. For example, novel 1-(2-aryl-2-adamantyl)piperazine derivatives have demonstrated in vitro anticancer activity against various human cancer cell lines, with particular efficacy against melanoma.^[3] The proposed mechanisms often involve the induction of apoptosis.^[3]
- Antimicrobial Activity: Piperazine derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. Some compounds have shown significant activity against resistant strains such as methicillin-resistant *Staphylococcus aureus* (MRSA).^[4]
- Central Nervous System (CNS) Activity: The piperazine scaffold is a common feature in drugs targeting the CNS. Derivatives have been explored for their antidepressant, anxiolytic, and antipsychotic potentials.^[1] For instance, certain piperazine-2,5-dione analogs have exhibited antidepressant and anti-inflammatory effects in vivo.^[5]
- Anthelmintic Activity: Piperazine and its salts are well-known anthelmintic agents. Their mechanism of action involves blocking acetylcholine at the myoneural junction in parasites, leading to paralysis and expulsion from the host.^[6]

Potential Signaling Pathways and Experimental Workflows

Given the diverse biological activities of piperazine derivatives, they can modulate various signaling pathways. The following diagram illustrates a generalized workflow for screening the biological activity of a novel piperazine compound.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis and biological evaluation of novel piperazine derivatives.

Conclusion

1-(2-Oxo-2-piperidin-1-ylethyl)piperazine represents a chemical entity with potential for further investigation in drug discovery and development. While direct experimental data is currently scarce, the established synthetic routes and diverse biological activities of related piperazine and piperidine-containing molecules provide a strong rationale for its synthesis and evaluation. This technical guide serves as a starting point for researchers, offering foundational information and methodologies to explore the therapeutic potential of this and similar compounds. Further research is warranted to elucidate its specific biological profile and mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. 4-[2-Oxo-2-(Piperidin-1-Yl)ethyl]piperazin-1-lum | C11H22N3O+ | CID 91826681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piperazine - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Technical Guide: 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1302284#cas-number-for-1-2-oxo-2-piperidin-1-ylethyl-piperazine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com